molecular formula C27H26F2N4O2S B12036945 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide

Cat. No.: B12036945
M. Wt: 508.6 g/mol
InChI Key: XVCVHKMDZVCWRS-UHFFFAOYSA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a sulfanyl group, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with substituted phenyl isothiocyanates under reflux conditions.

    Introduction of the Sulfanyl Group: The triazole intermediate is then reacted with thiol derivatives to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the acylation of the triazole-sulfanyl intermediate with 3,4-difluoroaniline under acidic or basic conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially altering the electronic properties of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives or phenyl groups.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent due to its unique structural features.

    Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the sulfanyl group play crucial roles in binding to these targets, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
  • **2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
  • **2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Uniqueness

The uniqueness of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide lies in the presence of the difluorophenyl group, which imparts distinct electronic properties and enhances its potential biological activity compared to similar compounds.

Properties

Molecular Formula

C27H26F2N4O2S

Molecular Weight

508.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide

InChI

InChI=1S/C27H26F2N4O2S/c1-27(2,3)18-7-5-17(6-8-18)25-31-32-26(33(25)20-10-12-21(35-4)13-11-20)36-16-24(34)30-19-9-14-22(28)23(29)15-19/h5-15H,16H2,1-4H3,(H,30,34)

InChI Key

XVCVHKMDZVCWRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC(=C(C=C4)F)F

Origin of Product

United States

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